molecular formula C11H11N B1584490 2,7-Dimethylquinoline CAS No. 93-37-8

2,7-Dimethylquinoline

Cat. No. B1584490
CAS RN: 93-37-8
M. Wt: 157.21 g/mol
InChI Key: QXKPLNCZSFACPU-UHFFFAOYSA-N
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Description

2,7-Dimethylquinoline is a chemical compound with the molecular formula C11H11N . It is also known by other names such as m-Toluquinaldine .


Molecular Structure Analysis

The molecular structure of 2,7-Dimethylquinoline consists of 11 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The average mass is 157.212 Da and the monoisotopic mass is 157.089142 Da .


Physical And Chemical Properties Analysis

2,7-Dimethylquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 262.0±9.0 °C at 760 mmHg, and a flash point of 106.5±11.3 °C . It has a molar refractivity of 51.8±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 149.3±3.0 cm3 .

Scientific Research Applications

  • Medicinal Chemistry and Pharmacology :

    • 2,7-Dimethylquinoline derivatives have been studied for their antiplasmodial activity, showing potential in malaria treatment. For instance, substances containing the 2-phenyl-6:7-dimethylquinoline nucleus have shown superior antiplasmodial activity compared to quinine (King & Wright, 1948).
    • Its analogs, such as 2,7-dimethylpyrrolo[1,2-a]quinoline, have been synthesized and their reactions with electrophilic reagents studied, indicating potential applications in developing novel pharmaceutical compounds (Kuo & Tung, 1979).
    • The compound has also been investigated in the context of Alzheimer's disease, particularly its derivatives' ability to interact with amyloid-β peptide and monoamine neurotransmitters (Kenche et al., 2013), (Villemagne et al., 2017).
  • Chemical Synthesis and Industrial Applications :

    • Research has focused on synthesizing derivatives of 2,7-Dimethylquinoline for use in industry, such as in the preparation of analytical reagents, ligands, dyestuffs, and bioindicators (Aydemir & Kaban, 2018).
    • Its thermodynamic properties, such as standard enthalpies of formation and sub
    limation, have been studied, which are crucial for its applications in various chemical processes .
  • Cancer Research and Treatment :

    • Derivatives of 2,7-Dimethylquinoline, such as isoquinoline derivatives, have shown promising results in anticancer research. One study demonstrated that certain isoquinoline derivatives had significant cytotoxic effects on cancer cells and were considered potential anticancer agents (Yang et al., 2015).
  • Environmental and Biological Studies :

    • Studies on the uptake and biotransformation of 2,7-dimethylquinoline in biological systems like fish have been conducted to understand its environmental impact and metabolism in organisms (Birkholz, Coutts, & Hrudey, 1989).
  • Materials Science :

    • In the field of materials science, derivatives of 2,7-Dimethylquinoline have been used in investigating physical aging in polymers. For instance, a specific derivative was employed to understand the physical aging process in amorphous polymers (Berg et al., 2006).

Safety And Hazards

When handling 2,7-Dimethylquinoline, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of inhalation or skin contact, seek medical attention .

properties

IUPAC Name

2,7-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKPLNCZSFACPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059085
Record name Quinoline, 2,7-dimethyl-
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethylquinoline

CAS RN

93-37-8
Record name 2,7-Dimethylquinoline
Source CAS Common Chemistry
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Record name 2,7-Dimethylquinoline
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Record name 2,7-DIMETHYLQUINOLINE
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 2,7-dimethyl-
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Record name Quinoline, 2,7-dimethyl-
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Record name 2,7-dimethylquinoline
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Record name 2,7-Dimethylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
DM Bowen, RW Belfit Jr, RA Walser - Journal of the American …, 1953 - ACS Publications
Several derivatives of quinaldine have been synthesized from aromatic amines and crotonaldehydeby Utermohlen’s modification of the Skraup and Doebner-v. Miller syntheses2; the …
Number of citations: 13 pubs.acs.org
MAVR da Silva, MARM Matos, LMPF Amaral - The Journal of Chemical …, 1995 - Elsevier
The standard (p=0.1 MPa) molar enthalpies of formation for crystalline 2,6-dimethylquinoline, 2,6-(CH 3 ) 2 –C 9 H 5 N, and 2,7-dimethylquinoline, 2,7-(CH 3 ) 2 –C 9 H 5 N, at the …
Number of citations: 16 www.sciencedirect.com
H Tajuddin, P Harrisson, B Bitterlich, JC Collings… - Chemical …, 2012 - pubs.rsc.org
Borylation of quinolines provides an attractive method for the late-stage functionalization of this important heterocycle. The regiochemistry of this reaction is dominated by steric factors …
Number of citations: 183 pubs.rsc.org
R Khanna, B Armstrong, H Cui… - Journal of the American …, 1992 - ACS Publications
The relative reactivities of the two methyl groups of 2, 6-dimethylquinoline (2, 6-DMQ) and 2, 7-dimethylquinoline (2, 7-DMQ) toward several radicals were assessed by intramolecular …
Number of citations: 21 pubs.acs.org
JW Westley, J Schneider, RH Evans Jr… - The Journal of …, 1971 - ACS Publications
One product was identical with theketone 3 pre-viously isolated18 from la under identical conditions. The other major cleavage product was tentatively iden-tified by microanalysis and …
Number of citations: 11 pubs.acs.org
GC Morrison, WA Cetenko… - The Journal of Organic …, 1971 - ACS Publications
Method B.—A mixture of 0.5 g (2.15 mmol) of 7c and 15 ml of 40% hydrobromic acid was heated at reflux for 3 hr (oil bath temperature 150), then was poured over ice, neutralized with …
Number of citations: 2 pubs.acs.org
JP Phillips, R Keown, Q Fernando - Journal of the American …, 1953 - ACS Publications
A Mannich type reaction of aniline, benzaldehyde and 8-quinolinol yields 7-(a-anilinobenzyl)-8-quino-linol. 1 The unusual simplicity of this reaction and the possibile application of the …
Number of citations: 24 pubs.acs.org
AN Ivanova, YV Fedorov - Zashchita Metallov, 1976 - inis.iaea.org
ALLOYS, AROMATICS, AZINES, CARBON ADDITIONS, CHEMICAL REACTIONS, ENERGY, HETEROCYCLIC COMPOUNDS, HYDROGEN COMPOUNDS, HYDROXY COMPOUNDS, …
Number of citations: 1 inis.iaea.org
S Kecel - 2007 - osti.gov
Subject: 74 ATOMIC AND MOLECULAR PHYSICS; 71 CLASSICAL AND QUANTUM MECHANICS, GENERAL PHYSICS; DENSITY FUNCTIONAL METHOD; EXPERIMENTAL DATA; …
Number of citations: 2 www.osti.gov
A Kuznetsov - Elektrokhimiya, 1985
Number of citations: 0

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